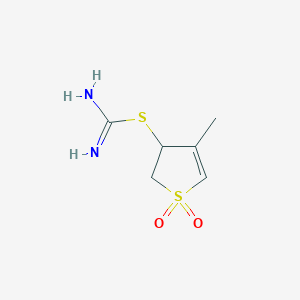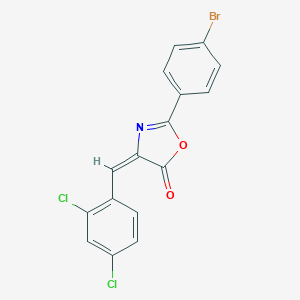![molecular formula C16H24NO5PS2 B273957 Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate, also known as ETPS, is a chemical compound that has been widely used in scientific research for its unique properties. ETPS is a thiol-reactive compound that can selectively modify cysteine residues in proteins, which makes it an indispensable tool for studying protein function and regulation.
作用机制
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction, which results in the formation of a covalent bond between the Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate molecule and the cysteine residue. This reaction is highly selective for cysteine residues, which makes it a valuable tool for studying proteins that contain this amino acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate are largely dependent on the specific proteins that it interacts with. However, in general, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can modify the function and regulation of proteins that contain cysteine residues, which can have downstream effects on cellular processes and signaling pathways.
实验室实验的优点和局限性
One major advantage of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is its ability to selectively label and modify cysteine residues in proteins, which can provide valuable information about protein function and regulation. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is relatively easy to synthesize and can be used in a variety of experimental systems.
One limitation of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is its potential for off-target effects, as it can react with other thiol-containing molecules in cells and tissues. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be toxic at high concentrations, which can limit its use in certain experimental systems.
未来方向
There are several future directions for research involving Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate. One potential area of investigation is the development of new Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate derivatives that have improved selectivity and potency for cysteine-containing proteins. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate could be used in combination with other labeling and imaging techniques to provide a more comprehensive understanding of protein function and regulation. Finally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate could be used as a starting point for developing new drugs that target cysteine-containing proteins, which could have important implications for the treatment of diseases such as cancer and neurodegenerative disorders.
合成方法
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be synthesized by reacting ethyl vinyl ether with diethoxyphosphorothioyl chloride in the presence of a base, followed by reaction with 4-hydroxyaniline. The final product is a yellow solid that is soluble in organic solvents.
科学研究应用
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition, and drug discovery. Specifically, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can react with cysteine residues in proteins to create a covalent bond, which can be used to label and track proteins in cells and tissues. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be used to inhibit enzymes that contain cysteine residues, which can help to elucidate their function and regulation. Finally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate has been used as a starting point for developing new drugs that target cysteine-containing proteins.
属性
产品名称 |
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate |
|---|---|
分子式 |
C16H24NO5PS2 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-(4-hydroxyanilino)but-2-enoate |
InChI |
InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+ |
InChI 键 |
NPQAYDLBAMXTEQ-NTCAYCPXSA-N |
手性 SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)O)/SP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
规范 SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)
![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
